(R)-2-chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine dihydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “®-2-chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine dihydrochloride”, often involves the use of heterocyclic scaffolds . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “®-2-chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine dihydrochloride” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Synthesis Techniques and Intermediates
The synthesis of complex organic compounds often involves the use of specific intermediates and conditions to achieve desired structural and functional characteristics. For instance, the microwave-assisted fluorination of 2-acylpyrroles, which involves the treatment of mono- and nonbrominated 2-acylpyrroles under specific conditions to achieve fluorination at the pyrrole ring, exemplifies the intricate processes involved in synthesizing fluorinated compounds. This method allows for the efficient introduction of fluorine atoms into organic molecules, which can significantly alter their chemical properties and potential applications in various fields, including pharmaceuticals and materials science (Troegel & Lindel, 2012).
Fluorinated Compounds as Anion Receptors
Fluorinated compounds, such as the derivatives of calix[4]pyrrole and dipyrrolylquinoxaline, demonstrate enhanced affinities for anions like fluoride, chloride, or dihydrogen phosphate compared to their non-fluorinated counterparts. The incorporation of fluorine atoms into these molecules increases their ability to bind anions, which can be leveraged in designing sensitive and selective sensors for detecting specific anions in various environments. Such anion receptors are crucial for applications ranging from environmental monitoring to healthcare diagnostics (Anzenbacher et al., 2000).
Novel Heterocyclic Molecules
The development of new heterocyclic molecules, such as 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, showcases the ongoing efforts in organic chemistry to synthesize compounds with unique structures and properties. These molecules are not only interesting from a synthetic perspective but also hold potential for further functionalization and evaluation as candidates in drug discovery, material science, and other areas of research and industry. The synthesis and characterization of such molecules underline the importance of innovative approaches in expanding the diversity of available organic compounds for scientific and practical applications (Murthy et al., 2017).
Ligands for Nicotinic Acetylcholine Receptors
The synthesis and evaluation of ligands for nicotinic acetylcholine receptors (nAChRs), such as those involving modifications to the pyridine moiety, contribute significantly to the field of neurochemistry and pharmacology. These ligands, through their interaction with nAChRs, have implications for the development of therapeutic agents for neurological conditions and for advancing our understanding of synaptic transmission and neuropharmacology. The research in this area exemplifies the intersection of organic synthesis, receptor biology, and medicinal chemistry in the pursuit of novel compounds with specific biological activities (Koren et al., 1998).
Mechanism of Action
Properties
IUPAC Name |
2-chloro-5-fluoro-3-[(2R)-pyrrolidin-2-yl]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFN2.2ClH/c10-9-7(4-6(11)5-13-9)8-2-1-3-12-8;;/h4-5,8,12H,1-3H2;2*1H/t8-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVSKBBUCHRGQP-YCBDHFTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(N=CC(=C2)F)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(N=CC(=C2)F)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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